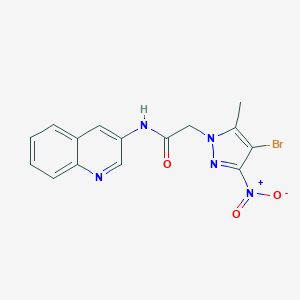
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide is a complex organic compound that features a pyrazole ring substituted with bromine, nitro, and methyl groups, as well as a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazones with α-bromo ketones under visible light catalysis.
Substitution Reactions: The bromine, nitro, and methyl groups are introduced through various substitution reactions.
Quinoline Attachment: The quinoline moiety is attached via condensation reactions, often involving the use of tetrahydrofuran as a solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide can undergo various chemical reactions, including:
Reduction: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the effects of pyrazole and quinoline derivatives on biological systems.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific biological activity being studied, but may involve inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline moieties. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H12BrN5O3 |
|---|---|
Molekulargewicht |
390.19g/mol |
IUPAC-Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-quinolin-3-ylacetamide |
InChI |
InChI=1S/C15H12BrN5O3/c1-9-14(16)15(21(23)24)19-20(9)8-13(22)18-11-6-10-4-2-3-5-12(10)17-7-11/h2-7H,8H2,1H3,(H,18,22) |
InChI-Schlüssel |
KKYPPAKDTNGTDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-])Br |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


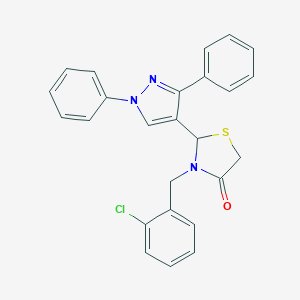
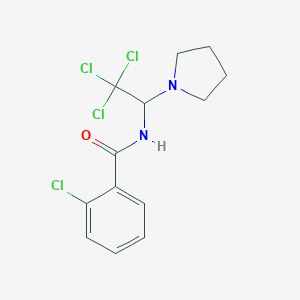
![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]-1-naphthamide](/img/structure/B414368.png)

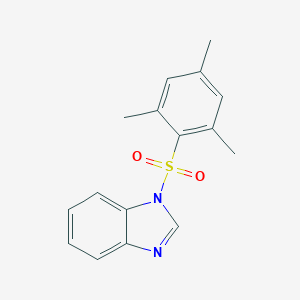
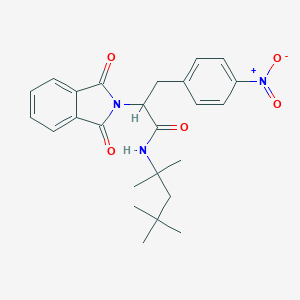
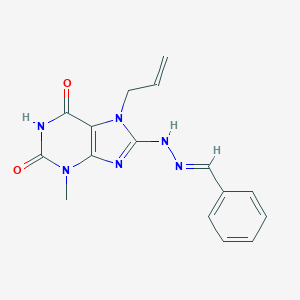
![4-(1-{4-[(5-Bromo-2-furoyl)oxy]phenyl}-1-methylethyl)phenyl 5-bromo-2-furoate](/img/structure/B414375.png)
![3-methyl-8-[2-(1-methylethylidene)hydrazino]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414379.png)
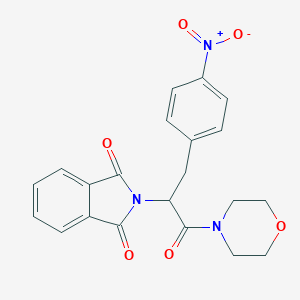
![3-methyl-7-nonyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414383.png)
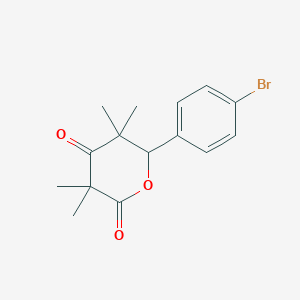
![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)
![4-((1H-benzo[d][1,2,3]triazol-1-yl)methylamino)phenol](/img/structure/B414389.png)
